2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound that features both an oxadiazole and an isoindoline dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of an appropriate amidoxime with an isatoic anhydride in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups, making it a convenient and versatile approach.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Isoindoline-1,3-dione Derivatives: These compounds have the isoindoline dione moiety and are used in various pharmaceutical applications.
Uniqueness
2-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the oxadiazole and isoindoline dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-14-11(19-15-8)6-7-16-12(17)9-4-2-3-5-10(9)13(16)18/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQECQECXDMMDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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